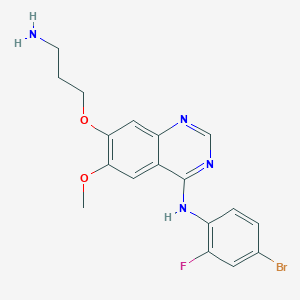
7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including an aminopropoxy side chain, a bromo-fluorophenyl group, and a methoxy group, makes it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-fluoroaniline, which undergoes a series of reactions to introduce the quinazoline core and the various substituents. Key steps may include:
Nucleophilic substitution: to introduce the aminopropoxy group.
Electrophilic aromatic substitution: to attach the bromo-fluorophenyl group.
Methoxylation: to add the methoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-hydroxyquinazolin-4-amine.
Reduction: Formation of this compound with an additional amine group.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicine, this compound may have potential as a pharmaceutical agent. Its quinazoline core is a common scaffold in many drugs, and modifications to its structure could lead to the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The presence of the aminopropoxy group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-Aminopropoxy)-N-(4-chloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine
- 7-(3-Aminopropoxy)-N-(4-bromo-2-chlorophenyl)-6-methoxyquinazolin-4-amine
- 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-hydroxyquinazolin-4-amine
Uniqueness
Compared to similar compounds, 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine is unique due to the specific combination of functional groups, which can result in distinct chemical reactivity and biological activity. The presence of both bromo and fluoro substituents can influence its electronic properties and interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18BrFN4O2 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
7-(3-aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H18BrFN4O2/c1-25-16-8-12-15(9-17(16)26-6-2-5-21)22-10-23-18(12)24-14-4-3-11(19)7-13(14)20/h3-4,7-10H,2,5-6,21H2,1H3,(H,22,23,24) |
InChI Key |
KJIRNUGZDSPLTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















